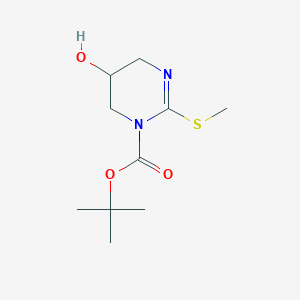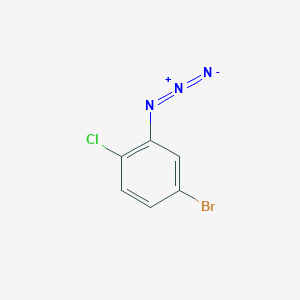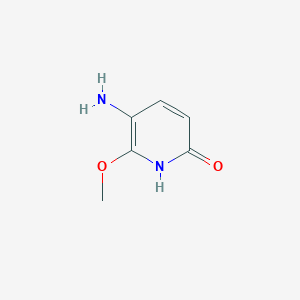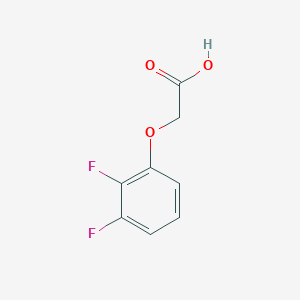![molecular formula C24H22N2O6 B12314193 (10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate is a complex organic molecule with a unique pentacyclic structure. It is known for its significant biological activity and is used in various scientific research applications, particularly in the field of medicinal chemistry.
准备方法
合成路线和反应条件
合成(10,19-二乙基-19-羟基-14,18-二氧代-17-氧杂-3,13-二氮杂五环[11.8.0.02,11.04,9.015,20]二十一碳-1(21),2,4(9),5,7,10,15(20)-七烯-7-基)乙酸酯涉及多个步骤,包括环化、氧化和酯化反应。起始原料通常包括二乙胺、羟基苯乙酮和各种用于环化和氧化的试剂。
工业生产方法
该化合物的工业生产是在大型反应器中,在受控条件下进行的,以确保高产率和纯度。该过程涉及使用催化剂和特定的反应条件来优化合成并最大限度地减少副产物。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,改变其生物活性。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代,改变其化学性质。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。氧化通常会产生氧化衍生物,还原会产生还原形式,取代会导致具有不同官能团的修饰化合物。
科学研究应用
由于其生物活性,该化合物被广泛用于科学研究。它被研究用于其在治疗各种疾病(包括癌症)方面的潜在治疗应用。它抑制特定酶和与生物靶标相互作用的能力使其成为药物化学和药物开发中宝贵的工具。
作用机制
该化合物通过与特定的分子靶标(如酶和受体)相互作用来发挥作用。它抑制某些酶的活性,阻止肿瘤细胞中DNA和RNA的复制。这种机制在癌症研究中特别有用,其中该化合物用于研究肿瘤生长的抑制。
相似化合物的比较
类似化合物
伊立替康: 一种具有相关结构和作用机制的类似化合物,用于癌症治疗。
喜树碱: 另一种以其抗癌特性而闻名的相关化合物。
独特性
(10,19-二乙基-19-羟基-14,18-二氧代-17-氧杂-3,13-二氮杂五环[11.8.0.02,11.04,9.015,20]二十一碳-1(21),2,4(9),5,7,10,15(20)-七烯-7-基)乙酸酯的独特之处在于其特定的结构,这提供了独特的生物活性治疗潜力。 它抑制拓扑异构酶 I 酶和阻止 DNA 复制的能力使其有别于其他类似化合物 .
属性
IUPAC Name |
(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFECOLLKQQDLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

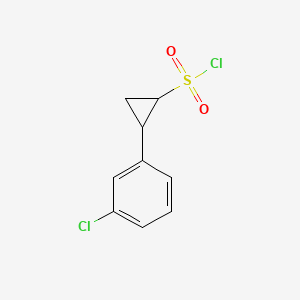
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
